molecular formula C9H7F3N2O B1456470 (8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1509318-69-7

(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1456470
CAS No.: 1509318-69-7
M. Wt: 216.16 g/mol
InChI Key: SFBZOXPIPZKCRJ-UHFFFAOYSA-N
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Description

(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization with formaldehyde to yield the desired product .

Industrial Production Methods

the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions

(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry

In chemistry, (8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases .

Industry

In industry, this compound is explored for its potential use in materials science. Its unique chemical properties make it a candidate for the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of (8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability, bioavailability, and binding affinity to target proteins, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-3-14-4-6(5-15)13-8(7)14/h1-4,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBZOXPIPZKCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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